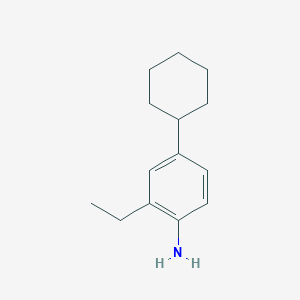

4-Cyclohexyl-2-ethylaniline

Description

Contextualization of Substituted Anilines in Organic Synthesis and Materials Science

Aniline (B41778), a foundational aromatic amine, and its substituted derivatives are cornerstone molecules in modern chemistry. wikipedia.orgresearchgate.net These compounds, characterized by an amino group attached to a phenyl ring, serve as versatile starting materials and intermediates across a vast spectrum of chemical industries. wikipedia.orggeeksforgeeks.org In organic synthesis, substituted anilines are indispensable precursors for producing a wide array of more complex molecules. wisdomlib.orgsmolecule.com Their utility stems from the reactivity of both the amino group and the aromatic ring, which can undergo various transformations. For instance, the amino group allows for diazotization reactions, which in turn enable the introduction of a wide range of functional groups. wikipedia.org The aniline ring itself is highly susceptible to electrophilic substitution, further expanding its synthetic potential. wikipedia.orggeeksforgeeks.org

The applications of substituted anilines extend prominently into materials science. They are integral to the production of polymers, dyes, and pigments. wikipedia.orgsmolecule.com A significant portion of aniline production is directed towards the synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethane polymers. wikipedia.org Furthermore, aniline derivatives are used as antioxidants in rubber processing and have been investigated for their potential in creating organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.netysu.am The ability to modify the aniline structure with various substituents allows for the fine-tuning of the resulting material's properties, such as color, solubility, and conductivity. ysu.amresearchgate.net

Rationale for Investigating 4-Cyclohexyl-2-ethylaniline Derivatives

The specific substitution pattern of this compound, featuring a bulky, non-polar cyclohexyl group at the para position and an ethyl group at the ortho position, presents a unique combination of steric and electronic effects that warrant scientific investigation. The rationale for studying derivatives of this compound is rooted in the desire to understand how these specific substituents influence the molecule's chemical behavior and to explore its potential in various applications.

The cyclohexyl group, being a large, saturated ring, introduces significant steric hindrance. This can influence the reactivity of the aniline, for example, by directing incoming reagents to specific positions or by affecting the stability of reaction intermediates. In the context of materials science, the cyclohexyl moiety can impact the packing of molecules in the solid state, potentially influencing properties like crystallinity and solubility. researchgate.net Research on related cyclohexyl-containing aniline structures has highlighted the crucial role of the cyclohexyl group in biological activity, suggesting it can be a key determinant in the molecule's interactions with biological targets. researchgate.net

The ethyl group at the ortho position further contributes to the steric environment around the amino group. Additionally, as an alkyl group, it has a weak electron-donating inductive effect (+I effect). allen.in This effect can slightly increase the electron density on the nitrogen atom, potentially modulating the basicity and nucleophilicity of the aniline compared to unsubstituted or differently substituted anilines. allen.inquora.com Studies on o-ethyl aniline have shown that while the ethyl group has a less pronounced electronic effect compared to strongly donating or withdrawing groups, it can still influence properties like electrical conductivity in polymers derived from it. ysu.am The combined presence of the ortho-ethyl and para-cyclohexyl groups in this compound creates a distinct chemical entity whose properties cannot be simply extrapolated from simpler aniline derivatives.

Overview of Prior Research Trajectories for Related Aniline Structures

Research into substituted anilines has followed several key trajectories, many of which provide a valuable framework for understanding the potential of this compound. A significant area of research has been the development of novel synthetic methods to create polysubstituted anilines with precise control over the substitution pattern. nih.govrsc.org Traditional methods often have limitations regarding the introduction of substituents at specific positions. acs.org More recent approaches have focused on overcoming these challenges, for example, by using substituted cyclohexanones as starting materials to introduce substituents before the aromatization step. acs.orgbohrium.comacs.org This allows for the synthesis of a wider variety of aniline derivatives that were previously difficult to access. nih.gov

Another major research thrust has been the investigation of how different substituents affect the electronic properties and reactivity of the aniline molecule. The electronic nature of the substituent, whether electron-donating or electron-withdrawing, has a profound impact on the basicity of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions. ysu.amallen.in For instance, electron-donating groups increase the electron density on the ring, making it more reactive, while electron-withdrawing groups have the opposite effect. ysu.am

Furthermore, there is a substantial body of research on the application of substituted anilines in specific fields. In medicinal chemistry, aniline derivatives are a common motif in drug molecules, and research often focuses on synthesizing new derivatives with improved biological activity and reduced toxicity. researchgate.netacs.org In materials science, the focus has been on developing new polymers and dyes with tailored optical and electronic properties. ysu.amresearchgate.net Research on N-cyclohexylaniline derivatives, for example, has explored their synthesis and potential applications, including their use as intermediates for N-alkylated cyclohexylamine (B46788) derivatives which are valuable in their own right. thieme-connect.comgrafiati.comresearchgate.net

Scope and Objectives of Current Academic Inquiry into this compound

Given the unique structural features of this compound, current academic inquiry is likely to focus on several key areas. A primary objective would be the development of efficient and selective synthetic routes to this specific compound and its derivatives. This could involve adapting existing methods for synthesizing polysubstituted anilines or developing entirely new strategies.

A second major objective would be a thorough characterization of the physicochemical properties of this compound. This would include detailed spectroscopic analysis (NMR, IR, etc.), as well as studies of its electronic properties, such as its basicity and redox potential. Understanding these fundamental properties is crucial for predicting its reactivity and potential applications.

A significant part of the inquiry would likely be directed towards exploring the potential applications of this compound as a building block in organic synthesis and materials science. This could involve using it as a precursor for the synthesis of novel liquid crystals, polymers, or biologically active molecules. For example, the rigid cyclohexyl group might impart favorable properties for the formation of liquid crystalline phases. In the context of medicinal chemistry, derivatives could be synthesized and screened for various biological activities, building on the knowledge that cyclohexyl-containing anilines have shown promise in areas like radiosensitization. researchgate.net

Finally, a comparative study of this compound with other substituted anilines would be a valuable objective. By comparing its properties and reactivity to anilines with different substitution patterns (e.g., 4-cyclopentyl-2-ethylaniline or anilines with different alkyl groups), researchers can gain a deeper understanding of the structure-property relationships in this class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

4-cyclohexyl-2-ethylaniline |

InChI |

InChI=1S/C14H21N/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h8-10,12H,2-7,15H2,1H3 |

InChI Key |

VOQYIGMQJZCORI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2CCCCC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclohexyl 2 Ethylaniline and Its Precursors

Historical Development of Aniline (B41778) Synthesis Relevant to 4-Cyclohexyl-2-ethylaniline Scaffolds

The journey to producing complex substituted anilines began with the discovery and industrial-scale production of aniline itself. Early methods, though now often superseded, established the fundamental transformations necessary for creating the aromatic amine functional group.

One of the earliest and most significant industrial methods was the Béchamp reduction , first reported by Antoine Béchamp in 1854. This reaction utilized iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, to reduce aromatic nitro compounds to their corresponding anilines. This process was robust and broadly applicable to a wide range of nitroaromatics, enabling the large-scale production of aniline, which was crucial for the burgeoning synthetic dye industry.

Another pivotal development was catalytic hydrogenation . This method involves the reduction of a nitroarene using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. While early examples of hydrogenation existed, its application for aniline production became more prominent in the 20th century, offering a cleaner and often more efficient alternative to metal-acid reductions. The hydrogenation of nitrobenzene (B124822) to aniline, for instance, can achieve conversion rates exceeding 99% under optimized conditions of high pressure and controlled temperatures. chemicalbook.com These foundational methods, which reliably convert nitroarenes to anilines, provide the basis upon which more complex, substituted aniline syntheses are built.

| Method | Reducing Agent(s) | Typical Substrate | Key Advantages | Historical Significance |

|---|---|---|---|---|

| Béchamp Reduction | Iron (Fe) and Acid (e.g., HCl, Acetic Acid) | Aromatic Nitro Compounds | Low cost of reagents, applicable to a wide range of substrates. | Enabled the first large-scale industrial production of aniline for the dye industry. |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) and Metal Catalyst (e.g., Pd, Pt, Ni) | Aromatic Nitro Compounds | High efficiency, clean byproducts (water), high conversion rates (>99%). chemicalbook.com | Became a preferred industrial method due to its efficiency and cleaner process. |

Established Synthetic Routes for this compound Analogs

Synthesizing a di-substituted aniline such as this compound requires precise control over the introduction of functional groups. Established methodologies for aniline analogs generally fall into two categories: functionalizing a pre-existing benzene (B151609) ring followed by creating the amine, or building the substituted aromatic ring through cross-coupling reactions.

The most classic and widely used route for preparing simple anilines is the nitration of an aromatic compound, followed by the reduction of the resulting nitroarene. researchgate.net This two-step sequence is a cornerstone of aromatic chemistry.

Nitration : An aromatic ring is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (–NO₂) via electrophilic aromatic substitution. chemistrysteps.com

Reduction : The nitro group is then reduced to a primary amine (–NH₂). A variety of reducing agents can be employed for this step, including:

Metals in acidic media (e.g., tin (Sn), iron (Fe), or zinc (Zn) with HCl). chemistrysteps.comyoutube.com

Catalytic hydrogenation (H₂ with Pd, Pt, or Ni catalysts). chemistrysteps.com

Other reagents like stannous chloride (SnCl₂) in ethanol. youtube.com

For a molecule like this compound, this pathway would involve the nitration of a precursor like 1-cyclohexyl-3-ethylbenzene, followed by reduction. The challenge lies in controlling the regioselectivity of the nitration to obtain the desired isomer.

Modern organic synthesis has been transformed by palladium-catalyzed cross-coupling reactions, which allow for the direct formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier example of this approach and a powerful tool for synthesizing substituted anilines. wikipedia.orgstackexchange.com

This reaction involves the coupling of an aryl halide (or pseudohalide, like a triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base. rsc.org Its development allowed for the facile synthesis of aryl amines under relatively mild conditions, significantly expanding the scope of possible C–N bond formations. wikipedia.org The versatility of this method has been enhanced through the development of sophisticated phosphine (B1218219) ligands that improve catalyst efficacy and substrate scope. wikipedia.org For instance, the use of ligands like BrettPhos or tBuXPhos has enabled the amination of even challenging substrates like unactivated aryl chlorides. acs.org This method could be applied to synthesize this compound by coupling 4-cyclohexyl-2-ethyl-1-bromobenzene with an ammonia (B1221849) surrogate. stackexchange.comacs.org

| Component | Role/Examples | Reference |

|---|---|---|

| Aryl Electrophile | Aryl halides (Ar-I, Ar-Br, Ar-Cl) or pseudohalides (Ar-OTf). | rsc.org |

| Amine Source | Primary or secondary amines, ammonia surrogates (e.g., benzophenone (B1666685) imine), or ammonium (B1175870) salts. | rsc.orgacs.org |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃. | rsc.org |

| Ligand | Phosphine-based ligands (e.g., BINAP, DPPF, BrettPhos, KPhos) are crucial for catalyst stability and reactivity. | wikipedia.orgnih.gov |

| Base | Strong, non-nucleophilic bases such as NaOtBu or K₃PO₄. | rsc.org |

Constructing the this compound scaffold often requires a multi-step approach to install the substituents in the correct positions. This can involve building the carbon skeleton first, followed by the introduction of the amino group, or functionalizing a simpler aniline derivative.

Synthesis of Precursors : Key intermediates such as 2-ethylaniline (B167055) and 4-cyclohexylaniline (B1222870) are commercially available but can also be synthesized through established methods.

2-Ethylaniline can be prepared industrially via Friedel-Crafts alkylation of aniline, though this can lead to isomeric mixtures. guidechem.com A more controlled synthesis involves the reduction of o-nitroethylbenzene, which can be prepared by the hydrogenation of nitroethylbenzene using a metal catalyst. google.com Reduction of o-nitroethylbenzene can be achieved with iron powder or sodium sulfide, with the latter providing yields around 95%.

4-Cyclohexylaniline serves as a starting material for various chemical syntheses. chemicalbook.comfishersci.ca Its synthesis would typically involve the Friedel-Crafts alkylation of benzene with cyclohexene (B86901) or a cyclohexyl halide to form cyclohexylbenzene, followed by nitration and reduction.

A plausible multi-step route to this compound could start with 4-cyclohexylaniline, followed by a directed ortho-alkylation to introduce the ethyl group, although controlling the position of this second alkylation can be challenging. An alternative is to start with 2-ethylaniline and perform a Friedel-Crafts alkylation with cyclohexene, which would preferentially direct the bulky cyclohexyl group to the sterically less hindered para position.

Innovations in Green Chemistry Syntheses for Aniline Derivatives

In response to the environmental impact of traditional chemical processes, which often use harsh reagents and generate significant waste, green chemistry principles are increasingly being applied to aniline synthesis. researchgate.net

A key focus of green chemistry is the reduction or elimination of volatile organic solvents and toxic reagents.

Solvent-Free Synthesis : Researchers have developed protocols that operate under solvent-free conditions. For example, the synthesis of aniline-based triarylmethanes has been achieved through a Friedel-Crafts reaction using a Brønsted acidic ionic liquid as a recyclable catalyst. rsc.orgrsc.org This approach avoids the use of conventional organic solvents and often allows for high yields (up to 99%). rsc.org

Electrocatalytic Reduction : A promising green alternative to traditional nitroarene reduction involves electrochemistry. Researchers at the University of Glasgow have developed a method that uses protons and electrons generated from the electrolysis of water to reduce nitrobenzenes to anilines. labnews.co.ukspecchemonline.com This process is facilitated by a redox mediator molecule, which shuttles the electrons and protons to the nitrobenzene. The reaction proceeds at room temperature and pressure, avoids the need for hydrogen gas (often derived from fossil fuels), and minimizes unwanted side products. labnews.co.ukspecchemonline.com This electrocatalytic route has been shown to be effective for 12 different nitrobenzenes, with some achieving yields of over 99%. specchemonline.com The inherent scalability of electrochemistry suggests this could be a viable path for more environmentally friendly industrial production. labnews.co.uk

Aqueous Media Synthesis : The use of water as a solvent is a primary goal of green chemistry. One-pot, three-component reactions catalyzed by Brønsted acidic ionic liquids in an aqueous medium have been developed for synthesizing primary aniline-based indolylmethanes, achieving high yields of up to 98%. nih.gov These methods are often scalable and feature reusable catalysts, aligning with the principles of sustainable chemistry. nih.gov

These innovations highlight a shift towards more sustainable and efficient methods for producing aniline derivatives, reducing waste, and avoiding harsh reaction conditions.

Biocatalytic Transformations Towards Substituted Anilines

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for the production of substituted anilines. These methods often operate under mild reaction conditions, reducing energy consumption and byproduct formation.

One promising biocatalytic approach involves the use of flavin-dependent enzymes. Through directed evolution, a flavin-dependent enzyme, PtOYE, has been engineered to catalyze the oxidative amination of cyclohexanones, yielding a variety of secondary and tertiary anilines. nih.gov This method is particularly relevant for the synthesis of this compound due to its cyclohexyl moiety. The evolved protein catalysts, such as OYE_G3 and OYE_M3, have demonstrated activity across a broad range of substrates, achieving up to 91% GC conversion for the synthesis of 40 different aniline derivatives. nih.gov Mechanistic studies have shown that these evolved enzymes exhibit improved kinetics in the desaturation of imine intermediates and a reduced tendency for phenol (B47542) formation. nih.gov

Another significant biocatalytic route is the reduction of nitroaromatics to their corresponding anilines using nitroreductases (NRs). This chemoenzymatic strategy provides an alternative to traditional hydrogenation methods that often require high pressure and precious metal catalysts. nih.gov For instance, a nitroreductase, NR-55, has been successfully used in a continuous packed-bed reactor for aromatic nitro reduction. nih.govacs.org This system, which can be coupled with a glucose dehydrogenase (GDH-101) for cofactor recycling, allows for the continuous synthesis and extraction of the aniline product. nih.gov This method is highly chemoselective and can tolerate functional groups that are labile to hydrogenation. acs.org

Laccases, such as CotA-laccase from Bacillus subtilis, have also been employed in the synthesis of substituted anilines. These enzymes can catalyze the cross-coupling reactions between an amino-naphthol derivative and various p-substituted anilines to produce 4-arylamino-1,2-naphthoquinones in good yields (52-80%). scispace.comresearchgate.net While not directly applicable to the synthesis of this compound, this demonstrates the potential of laccases in forming C-N bonds in aniline derivatives.

| Enzyme Class | Precursor Type | Key Advantages | Relevant Findings |

| Flavin-dependent monooxygenases (e.g., PtOYE) | Cyclohexanones | Mild reaction conditions, high conversion rates, broad substrate scope. | Evolved variants (OYE_G3, OYE_M3) produced 40 different anilines with up to 91% GC conversion. nih.gov |

| Nitroreductases (e.g., NR-55) | Nitroaromatics | Avoids high-pressure hydrogenation and precious metal catalysts, high chemoselectivity. | Continuous flow synthesis with immobilized NR-55 and GDH-101 for cofactor recycling. nih.govacs.org |

| Laccases (e.g., CotA-laccase) | Aromatic amines | Green synthesis in aqueous media at room temperature. | Synthesis of 4-arylamino-1,2-naphthoquinones in 52-80% yields. scispace.comresearchgate.net |

Optimization Strategies for Yield and Purity in this compound Synthesis

Maximizing the yield and purity of this compound is crucial for its practical application. This can be achieved through the careful optimization of reaction parameters and the implementation of efficient purification techniques.

A key strategy for improving yields in fine chemical manufacturing is the study of reaction kinetics to determine the optimal temperature, pressure, and reactant concentrations. azom.com For the synthesis of anilines via the hydrogenation of nitroaromatics, for example, adjusting the reaction temperature can significantly impact the yield. In a continuous-flow hydrogenation system using a Pd@SBA-15 catalyst, the yield of aniline from nitrobenzene increased from 85% at 40°C to 99% at 60°C. researchgate.net Further optimization of the flow rate can also enhance the efficiency of the reaction. researchgate.net

The choice of catalyst is another critical factor. For instance, in the hydrogenation of nitrobenzene, alumina-supported palladium catalysts have been identified as suitable for high-temperature operations, which can be beneficial for heat recovery in large-scale production. acs.org It has been observed that a lower loading of palladium (0.3 wt%) on the alumina (B75360) support can maximize aniline selectivity and prevent the formation of over-hydrogenated byproducts. acs.org

Recent advancements in synthetic methodology also offer new avenues for optimization. A photochemical dehydrogenative strategy has been developed for aniline synthesis from cyclohexanones and amines. researchgate.netgalchimia.com This method utilizes dual photoredox and cobalt catalysis to achieve the desired transformation under mild conditions. researchgate.netgalchimia.com

| Strategy | Parameter/Method | Effect on Yield and Purity |

| Reaction Kinetics Optimization | Temperature, Pressure, Reactant Concentration | Increased reaction rate and selectivity, leading to higher yields. azom.com |

| Catalyst Selection and Optimization | Catalyst type, support material, metal loading | Enhanced catalytic activity and selectivity, minimizing side reactions and improving purity. acs.org |

| Advanced Synthetic Methods | Photochemical dehydrogenation | Potentially higher yields under milder conditions. researchgate.netgalchimia.com |

| Efficient Purification | Agitated Nutsche Filter Dryer (ANFD) | Reduced product loss during separation and drying, leading to higher isolated yields and purity. azom.com |

Advanced Synthetic Approaches for Enantiopure this compound and its Chiral Analogs

The synthesis of enantiopure chiral anilines is of significant interest, particularly for applications in pharmaceuticals and materials science. While specific methods for the enantioselective synthesis of this compound are not widely reported, general strategies for the asymmetric synthesis of chiral anilines and their derivatives can be applied.

One of the most common approaches for asymmetric synthesis is the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered. wikipedia.org For example, pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for asymmetric alkylation reactions, providing high diastereoselectivities. nih.gov This approach could potentially be adapted to introduce a chiral center in a precursor to this compound.

Catalytic enantioselective methods offer a more atom-economical approach to chiral compounds. For instance, a highly efficient enantioselective para-C–H alkylation of aniline derivatives has been developed using a base/Co/indeno-pybox ligand system. acs.org This method allows for the construction of enantioenriched aniline derivatives bearing all-carbon quaternary stereocenters. acs.org Another example is the enantioselective and branch-regioselective α-allylation of N-methyl anilines under dual palladium/photoredox catalysis, which produces a range of chiral homoallylic amines with good yields and excellent enantioselectivities (up to 96% ee). acs.org

While these methods have not been specifically applied to this compound, they represent powerful tools for the synthesis of its chiral analogs. The development of a chiral version of this compound would likely involve a multi-step synthesis where a key stereocenter is introduced using one of these advanced asymmetric methodologies.

| Approach | Methodology | Potential Application to this compound |

| Chiral Auxiliaries | Use of auxiliaries like pseudoephenamine to direct stereoselective reactions. wikipedia.orgnih.gov | Introduction of a chiral center in a precursor molecule through diastereoselective alkylation. |

| Catalytic Enantioselective C-H Functionalization | Cobalt-catalyzed para-C–H alkylation of aniline derivatives. acs.org | Direct enantioselective introduction of a functional group at a specific position on the aniline ring or a side chain. |

| Catalytic Enantioselective Allylation | Dual palladium/photoredox-catalyzed α-allylation of N-methyl anilines. acs.org | Synthesis of chiral analogs with an allylic group at the α-position of the ethyl substituent. |

Reactivity and Mechanistic Investigations of 4 Cyclohexyl 2 Ethylaniline

Electrophilic Aromatic Substitution Reactions of 4-Cyclohexyl-2-ethylaniline

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. In this compound, the reaction's course is heavily influenced by the directing effects and steric properties of the substituents attached to the aromatic ring.

The regiochemical outcome of EAS reactions on the this compound ring is determined by the combined electronic and steric effects of the amino, ethyl, and cyclohexyl groups. The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system. libretexts.org Both the ethyl and cyclohexyl groups are weakly activating alkyl groups and are also ortho, para-directors.

The directing power of the substituents can be summarized as follows: -NH2 >> -CH2CH3 > -Cyclohexyl. Therefore, the amino group is the primary determinant of the substitution position. It strongly activates the positions ortho (C2 and C6) and para (C4) to it. However, in this compound, the C2 and C4 positions are already occupied. This leaves the C6 position as the most electronically favored site for electrophilic attack.

Despite the strong electronic preference for the C6 position, steric hindrance plays a crucial role. The bulky ethyl group at the C2 position and the even larger cyclohexyl group at the C4 position create significant steric congestion around the ring, impeding the approach of an electrophile. libretexts.org

Analysis of Potential Substitution Sites:

| Position | Electronic Effect | Steric Hindrance | Feasibility of Attack |

|---|---|---|---|

| C3, C5 (meta) | Electronically disfavored by all three activating groups. | Moderately hindered by the adjacent cyclohexyl group. | Unlikely, requires harsh conditions. |

| C6 (ortho) | Electronically activated by the powerful amino group. | Significantly hindered by the adjacent ethyl group at C2. | Most probable site, but reaction rate is reduced. |

This interplay means that while the C6 position is the most likely point of substitution, the reaction is expected to be significantly slower than that of a less sterically hindered aniline (B41778) derivative.

The kinetics of electrophilic aromatic substitution on this compound are a balance between electronic activation and steric deactivation. The activating amino and alkyl groups increase the nucleophilicity of the benzene ring, which should theoretically lead to a high reaction rate by lowering the activation energy of the rate-determining step—the formation of the arenium ion intermediate. libretexts.org

However, the steric hindrance from the ethyl and cyclohexyl groups raises the energy of the transition state for the electrophile's approach, thereby slowing the reaction rate. libretexts.org This effect is most pronounced for attack at the C6 position, which is flanked by a hydrogen and the ethyl group.

From a thermodynamic perspective, the stability of the cationic arenium ion intermediate determines the product distribution. When an electrophile attacks at the C6 position, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom of the amino group, providing significant stabilization. libretexts.org This extra stabilization is not possible for an attack at the meta positions (C3 and C5), making the intermediates for meta substitution thermodynamically less stable and their formation less favorable. libretexts.org Therefore, even if the reaction is slow, it is thermodynamically driven to yield the C6-substituted product.

Nucleophilic Reactivity of the Amine Functionality in this compound

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to react with a variety of electrophiles.

Aniline derivatives readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scielo.org.za The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond. smolecule.com

For this compound, the nucleophilicity of the amino group is enhanced by the electron-donating alkyl groups. However, the steric bulk of the ortho-ethyl group can hinder the approach to the nitrogen atom, potentially slowing down the reaction, especially with sterically demanding ketones. researchgate.nettandfonline.com The reaction rate and yield are often dependent on the specific aldehyde or ketone used and may require catalysts or prolonged reaction times to overcome the steric barrier.

Examples of Schiff Base Synthesis Conditions with Substituted Anilines:

| Aniline Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-ferrocenylaniline | Pyridinecarboxaldehydes | Solvent-free grinding, 10 min | Ferrocenyl-N-(pyridinylmethylene)aniline | scielo.org.za |

| 4-methyl aniline | Disubstituted benzaldehyde | Microwave irradiation or ultrasound | Substituted Schiff Base | ekb.eg |

| 4-amino-5-sulfanyl-1,2,4-triazoles | Glyoxal, biacetyl, or benzil | Not specified | Triazole-derived Schiff Base | scirp.org |

The amine group of this compound can be acylated by reacting with acyl halides or anhydrides to form amides, and sulfonylated with sulfonyl chlorides to produce sulfonamides. These are nucleophilic acyl substitution reactions where the amine attacks the electrophilic carbonyl or sulfonyl center.

The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com However, steric hindrance can dramatically reduce nucleophilicity. masterorganicchemistry.com In the case of this compound, the ortho-ethyl group presents a significant steric barrier to the approach of bulky acylating and sulfonylating agents. organic-chemistry.orgmdpi.com This steric effect can lead to substantially lower reaction rates compared to unhindered anilines like aniline or para-substituted anilines. mdpi.com To achieve efficient conversion, specialized methods, such as the use of indium or other catalysts for sulfonylation, have been developed to accommodate less nucleophilic and sterically hindered anilines. organic-chemistry.org

Influence of Steric Hindrance on Amine Acylation Yields:

| Aniline Substrate | Acyl Donor | Yield (%) | Steric Hindrance | Reference |

|---|---|---|---|---|

| Aniline | Pentane-2,4-dione | 92.5 | Low | mdpi.com |

| 2-methylaniline | Pentane-2,4-dione | 85.3 | Moderate (ortho-methyl) | mdpi.com |

This data illustrates that as steric hindrance around the amino group increases, the yield of the acylation reaction decreases significantly, with highly hindered anilines failing to react under similar conditions.

Oxidation Pathways of this compound

The oxidation of anilines can lead to a variety of products, depending on the oxidizing agent and the reaction conditions. acs.org The nitrogen atom is susceptible to oxidation, and the electron-rich aromatic ring can also be targeted.

For this compound, potential oxidation products include:

N-Oxidation Products: Reaction with oxidants can initially form N-phenylhydroxylamines, which can be further oxidized to nitroso compounds and ultimately to nitro derivatives. smolecule.com

Azo Compounds: Under certain conditions, oxidative coupling can occur to form colored azo compounds. smolecule.com

Polymeric Materials: Strong oxidants can lead to the formation of complex, often intractable, polymeric materials, a common outcome for many aniline oxidations.

The substitution pattern of this compound influences the oxidation process. The presence of two alkyl groups activates the ring, but also provides steric shielding. The blockage of the para-position by the cyclohexyl group prevents the head-to-tail polymerization that is common in the oxidation of aniline itself, potentially leading to a cleaner reaction. Selective oxidation of substituted anilines to their corresponding nitro compounds can be a synthetic challenge, but methods using reagents like in situ-generated performic acid have been developed to achieve this transformation with higher selectivity. acs.org

Electrochemical Oxidation Mechanisms of Aromatic Amines

The electrochemical oxidation of aromatic amines, including aniline derivatives, is a complex process that typically initiates with a one-electron transfer from the nitrogen atom to the electrode surface, forming a radical cation. researchgate.net The stability and subsequent reaction pathways of this radical cation are highly dependent on the nature and position of substituents on the aniline ring, as well as the reaction medium. researchgate.net

For substituted anilines, the general mechanism involves the initial formation of a radical cation, which can then undergo several reactions:

Coupling Reactions: The radical cations can couple with each other. Head-to-tail coupling (N to para-C) is a common pathway that leads to the formation of dimers, which can be further oxidized and eventually lead to polymer formation. srce.hr For anilines with a substituted para-position, such as this compound, head-to-head coupling to form hydrazobenzene (B1673438) derivatives or tail-to-tail coupling at unsubstituted ortho or meta positions may occur.

Reaction with Nucleophiles: In the presence of nucleophiles, the radical cation can be attacked, leading to substituted products.

Proton Loss: The radical cation can lose a proton to form a neutral aminyl radical.

The oxidation potential of anilines is significantly affected by substituents. Electron-donating groups, such as the ethyl and cyclohexyl groups in this compound, decrease the oxidation potential by increasing the electron density on the aromatic ring and the nitrogen atom, making the molecule easier to oxidize compared to unsubstituted aniline. rsc.org The ortho-substituent, in this case, the ethyl group, can also introduce steric effects that influence the planarity of the radical cation and the kinetics of subsequent coupling reactions. rsc.org

Table 1: Oxidation Potentials of Selected Substituted Anilines Data for analogous compounds are provided to infer the electrochemical behavior of this compound.

| Compound | Oxidation Potential (Ep, V vs. SCE) | Medium/Electrode | Reference |

|---|---|---|---|

| Aniline | +0.92 | Acetonitrile / Pt | researchgate.net |

| 2-Ethylaniline (B167055) | +0.85 | Acetonitrile / Pt | rsc.org |

| 4-Ethylaniline | +0.78 | Acetonitrile / Pt | acs.org |

| 2,4-Dimethylaniline | +0.75 | Acetonitrile / Pt | rsc.org |

| 2,5-Dimethylaniline | +0.81 | Acetonitrile / Pt | rsc.org |

SCE: Saturated Calomel Electrode

Oxidative Polymerization Potentials of Aniline Derivatives

The oxidative polymerization of aniline and its derivatives is a key method for producing conducting polymers. The feasibility and rate of polymerization are strongly influenced by the electronic and steric properties of the substituents on the aniline monomer. researchgate.net Electron-donating substituents, like alkyl groups, generally lower the oxidation potential required for polymerization. rsc.org However, bulky substituents, particularly in the ortho position, can sterically hinder the coupling reactions necessary for polymer chain growth, potentially leading to lower molecular weight polymers or slower polymerization rates. researchgate.net

In the case of this compound, the ethyl group at the ortho position and the cyclohexyl group at the para position introduce significant steric bulk. While the electron-donating nature of these alkyl groups would lower the initial oxidation potential, the steric hindrance is expected to impede the typical head-to-tail polymerization pathway observed for aniline. This could lead to polymers with lower conductivity and different morphologies compared to polyaniline. The polymerization of N-alkylanilines, for instance, often results in low molecular weight products that are easily hydrolyzable. acs.org The electrical conductivity of the resulting polymer is also dependent on the substituent, with larger alkyl groups potentially disrupting the π-conjugation along the polymer backbone, thereby decreasing conductivity. scispace.com

Table 2: Electrical Conductivity of Polymers Derived from Substituted Anilines Data for analogous polymers are presented to estimate the potential properties of poly(this compound).

| Polymer | Dopant | Conductivity (S/cm) | Reference |

|---|---|---|---|

| Polyaniline (PANI) | HCl | 1-10 | beilstein-journals.org |

| Poly(o-toluidine) | HCl | 10-2 - 10-1 | researchgate.net |

| Poly(o-ethylaniline) | HCl | ~10-3 | scispace.com |

| Poly(N-methylaniline) | HCl | ~10-2 | acs.org |

| Poly(N-butylaniline) | HCl | ~10-4 | acs.org |

Metal-Mediated Transformations Involving this compound

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand or a precursor to ligands, enabling a variety of metal-mediated transformations.

Complexation Chemistry of this compound as a Ligand Precursor

This compound can be readily used as a primary amine component in condensation reactions with aldehydes or ketones to form Schiff base ligands. mdpi.com These Schiff bases, characterized by an imine (-C=N-) group, are versatile chelating agents capable of coordinating with a wide range of transition metal ions to form stable metal complexes. uchile.cl The general synthesis involves refluxing equimolar amounts of the aniline derivative and a suitable carbonyl compound, often in an alcoholic solvent.

The steric bulk provided by the ortho-ethyl and para-cyclohexyl groups in this compound can influence the coordination geometry and stability of the resulting metal complexes. sbmu.ac.ir This steric hindrance can enforce specific coordination numbers and geometries, such as distorted square-planar or tetrahedral arrangements, depending on the metal ion and other ligands present. researchgate.net The electronic properties of the metal center can also be fine-tuned by the substituents on the aniline ring.

For example, Schiff bases derived from substituted anilines and salicylaldehyde (B1680747) are known to form complexes with metals like Cu(II), Ni(II), Co(II), and Zn(II). mdpi.comsbmu.ac.ir In these complexes, the Schiff base typically acts as a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen.

Catalytic Roles of this compound Derivatives in Organic Reactions

Metal complexes derived from this compound, particularly Schiff base complexes, have the potential to serve as catalysts in various organic reactions. uchile.cl The catalytic activity is a function of the central metal ion, the coordination environment imposed by the ligand, and the electronic and steric properties of the ligand itself.

Derivatives of this compound could be employed in:

Oxidation Reactions: Metal-Schiff base complexes are known to catalyze the oxidation of various substrates, including anilines and phenols. mdpi.com The specific complex can influence the selectivity of the oxidation products.

Polymerization Reactions: Some transition metal complexes, including those with Schiff base ligands, are active catalysts for the polymerization of olefins like norbornene. mdpi.com The steric and electronic nature of the ligand, derived from anilines, can impact the catalytic activity and the properties of the resulting polymer. mdpi.com

Cross-Coupling Reactions: Nickel(II) Schiff base complexes have been shown to be effective catalysts for Kumada-Corriu cross-coupling reactions. researchgate.net

The bulky substituents of this compound, when incorporated into a catalytic complex, could enhance selectivity by creating a specific steric environment around the active metal center.

Table 3: Catalytic Activity of Selected Metal-Schiff Base Complexes in Oxidation Reactions This table provides examples of the catalytic performance of complexes derived from substituted anilines to infer potential applications for this compound derivatives.

| Catalyst (Metal-Schiff Base Complex) | Substrate | Reaction | Product Yield (%) | Reference |

|---|---|---|---|---|

| [Cu(sal-o-toluidine)2] | Aniline | Oxidation to Azoxybenzene | ~70 | mdpi.com |

| [Co(sal-o-toluidine)2] | Aniline | Oxidation to Azoxybenzene | ~85 | mdpi.com |

| [Ni(II)-naphthaldehyde-aniline derivative] | Norbornene | Polymerization | High Activity (up to 3.06 x 106 g/mol Ni·h) | mdpi.com |

| [Ni(II)-(2-oxybenzylidene)aminophenolate-imidazole] | Aryl Grignard + Aryl Halide | Kumada-Corriu Coupling | 85-96 | researchgate.net |

sal = salicylaldehyde moiety

Radical Reactions and Spin Chemistry of Aniline Derivatives

The one-electron oxidation of aniline derivatives generates corresponding radical cations, which are key intermediates in many reactions, including electropolymerization. The distribution of the unpaired electron (spin density) in these radical cations is crucial for understanding their reactivity and stability. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique used to study these radical species.

The radical cation of an aniline derivative is a resonance-stabilized species, with the spin density delocalized over the nitrogen atom and the aromatic ring, particularly at the ortho and para positions. The substituents on the ring significantly influence this spin distribution. Electron-donating groups, like the ethyl and cyclohexyl groups in this compound, help to stabilize the positive charge of the radical cation.

Steric hindrance, especially from ortho-substituents, can affect the geometry of the radical cation. For instance, bulky groups can cause the C-N bond to deviate from the plane of the phenyl ring, which in turn affects the delocalization of the spin and the hyperfine coupling constants observed in the EPR spectrum. ttu.edu The stability of aniline radical cations can be enhanced by bulky substituents that sterically protect the reactive sites (nitrogen and para-position) from dimerization or other follow-up reactions. ttu.edu

Table 4: EPR Hyperfine Coupling Constants (in Gauss) for Selected Aniline Radical Cations Data for related radical cations are shown to approximate the expected values for the radical cation of this compound.

| Radical Cation | g-factor | aN | aNH | aH(ortho) | aH(meta) | aH(para) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline•+ | 2.0031 | 5.30 | 6.50 | 5.30 | 1.80 | 6.50 | ttu.edu (Calculated) |

| 2,4,6-Tri-tert-butylaniline•+ | 2.0028 | 6.36 | 6.62 | - | 9.60 | - | ttu.edu |

| N,N-Dimethylaniline•+ | - | 9.75 | - | 1.05 | 5.20 | - | nih.gov |

| 4-Aminodiphenylamine•+ | 2.0032 | 6.2 (NH), 5.1 (NH2) | 6.2 | 2.6, 1.3 | 2.6, 1.3 | - | beilstein-journals.org |

Theoretical and Computational Studies of 4 Cyclohexyl 2 Ethylaniline

Quantum Chemical Calculations of 4-Cyclohexyl-2-ethylaniline Electronic Structure

Quantum chemical calculations are employed to solve the electronic structure of a molecule, offering detailed information about its orbitals and charge distribution. dwavequantum.comarxiv.orgscispace.com These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the π-system of the benzene (B151609) ring. This distribution makes these sites susceptible to attack by electrophiles. The LUMO, in contrast, would be distributed over the aromatic ring, indicating where the molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability.

Table 1: Illustrative FMO Analysis Data for an Aniline Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.98 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 4.87 | Energy difference; indicator of chemical reactivity and stability. |

Note: The data presented is illustrative for a substituted aniline and serves to explain the concepts of FMO analysis.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the molecule's surface. It is generated by calculating the electrostatic potential at different points on the electron density surface. researchgate.net Different colors are used to denote varying potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, an EPS map would show a region of high negative potential (red) around the lone pair of the nitrogen atom in the amino group. This highlights the nitrogen as the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their acidic character. The cyclohexyl and ethyl groups, being largely nonpolar, would show a relatively neutral (green) potential.

Conformational Analysis of this compound and its Derivatives

The flexibility of the cyclohexyl and ethyl substituents gives rise to multiple possible three-dimensional arrangements, or conformers, for this compound. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. nih.gov

Substituent engineering is a key strategy for controlling the properties of molecular materials, and the choice between aliphatic (cyclohexyl) and aromatic substituents can have a profound impact on intermolecular interactions and solid-state packing. rsc.org Steric hindrance between the ortho-ethyl group and the amino group can cause the amino group to be slightly non-planar with respect to the benzene ring. Similarly, steric interactions between the substituents and adjacent atoms will dictate the preferred bond angles and lengths throughout the molecule.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comq-chem.com It involves systematically varying specific geometric parameters, such as dihedral angles, and calculating the molecule's energy at each step while optimizing the remaining geometry. rogue-scholar.orgscispace.com This process maps out the energy landscape, revealing the low-energy conformers (local minima) and the transition states (saddle points) that connect them.

For this compound, a PES scan could be performed by rotating the bond connecting the cyclohexyl group to the aniline ring and the C-C single bond of the ethyl group. The results would provide the relative energies of different rotational isomers (rotamers) and the energy barriers for their interconversion. This information is critical for understanding the molecule's dynamic behavior in solution and its preferred conformation in the solid state.

Table 2: Hypothetical Relative Energies from a PES Scan of a Substituted Aniline

| Dihedral Angle (Ethyl Group) | Relative Energy (kcal/mol) | Conformer Description |

| 60° | 0.0 | Global Minimum (Gauche) |

| 180° | 1.2 | Local Minimum (Anti) |

| 0° | 5.5 | Transition State (Eclipsed) |

| 120° | 4.8 | Transition State (Eclipsed) |

Note: This table provides hypothetical data to illustrate the type of information obtained from a PES scan.

Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates, transition states, and determine the activation energies for each step of a proposed mechanism. dntb.gov.uamdpi.com

For transformations involving this compound, such as electrophilic aromatic substitution, oxidation, or N-alkylation, computational studies can provide invaluable insights. For instance, in an electrophilic substitution reaction, calculations could compare the activation energies for substitution at different positions on the aniline ring, thereby predicting the regioselectivity of the reaction. The calculations would model the formation of the sigma complex (intermediate) and locate the transition state leading to it.

By comparing the computed energy barriers for different possible pathways, the most favorable reaction mechanism can be identified. These theoretical predictions can guide experimental work and help in the interpretation of observed product distributions. Studies on similar molecules, such as the reaction of 4-methyl aniline with hydroxyl radicals, demonstrate how computational methods can successfully map out complex reaction mechanisms and calculate reaction kinetics. mdpi.com

Transition State Characterization in Aniline Reactions

The reactivity of anilines is significantly influenced by the nature of the substituents on the aromatic ring and the nitrogen atom. In reactions such as electrophilic aromatic substitution, the amino group is a strong activator and directs incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com However, the bulky ethyl group at the ortho position and the cyclohexyl group at the para position in this compound introduce steric hindrance that can affect the regioselectivity and the energy barrier of the reaction.

Computational studies on substituted anilines, such as the intramolecular radical addition, have been performed using Density Functional Theory (DFT) calculations. nih.gov These studies are crucial for characterizing the transition states of various reactions. For a molecule like this compound, theoretical calculations would be employed to model the transition state structures for reactions like nitration or halogenation. These calculations would reveal the geometry of the transition state, its energy (activation energy), and the vibrational frequencies, with the presence of a single imaginary frequency confirming a true transition state.

For instance, in the reaction of anilines with hydroxyl radicals, computational methods have been used to elucidate the mechanism and kinetics. mdpi.com Such studies on this compound would involve mapping the potential energy surface for the addition of an electrophile. The transition state would be characterized by an elongated bond between the electrophile and the aromatic ring, and a partial positive charge development on the aniline moiety. The presence of the ethyl and cyclohexyl groups would be expected to raise the energy of the transition state for ortho-substitution due to steric clash, potentially favoring para-substitution if that position were available. Given the para-position is occupied by a cyclohexyl group, substitution would be directed to the remaining ortho and meta positions, with the ortho position being electronically favored but sterically hindered.

| Reaction Type | Position of Substitution | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) | Imaginary Frequency (cm-1) |

|---|---|---|---|---|

| Nitration | Ortho (to -NH2) | 18.5 | C-N: 1.45, C-NO2: 2.10 | -350 |

| Bromination | Ortho (to -NH2) | 15.2 | C-N: 1.44, C-Br: 2.35 | -310 |

| Nitration | Meta (to -NH2) | 25.8 | C-C: 1.41, C-NO2: 2.25 | -420 |

| Bromination | Meta (to -NH2) | 22.1 | C-C: 1.40, C-Br: 2.50 | -380 |

Reaction Path Intrinsic Reaction Coordinate (IRC) Studies

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool to confirm that a calculated transition state connects the reactants and products of a specific reaction. Starting from the transition state geometry, the IRC calculation follows the reaction path in both forward and reverse directions, leading to the respective energy minima of the products and reactants on the potential energy surface.

For reactions involving this compound, IRC studies would be essential to validate the mechanism of, for example, its oxidation or electrophilic substitution. Computational studies on other aniline derivatives have successfully used IRC to map out reaction pathways. The IRC plot would show the change in energy as the reaction progresses, confirming that the transition state is the highest point along the lowest energy path connecting reactants and products.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, interactions with their surroundings, and the influence of the environment on their properties.

Solvation Effects on this compound Reactivity

The solvent environment can have a profound impact on the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products. For this compound, the nonpolar cyclohexyl and ethyl groups suggest significant solubility in nonpolar solvents, while the polar amino group allows for hydrogen bonding and solubility in polar protic solvents.

MD simulations can be used to model the behavior of this compound in different solvents, such as water (polar protic), dimethyl sulfoxide (B87167) (polar aprotic), and hexane (B92381) (nonpolar). These simulations would involve placing a molecule of this compound in a box of solvent molecules and calculating the forces between all atoms over time. Analysis of the trajectories would reveal the structure of the solvation shell around the molecule.

In a polar solvent like water, the simulations would likely show water molecules forming a structured cage around the amino group through hydrogen bonding. This solvation would stabilize the ground state of the aniline. For a reaction involving a charged transition state, a polar solvent would be expected to lower the activation energy by stabilizing the transition state more than the neutral reactant. Conversely, in a nonpolar solvent, the solvation of the amino group would be less significant, and the reactivity might be altered. Computational studies on other aniline derivatives have shown that incorporating solvation effects, for instance through implicit solvent models, improves the accuracy of predicted properties like pKa values and electrochemical potentials. pnu.ac.irresearchgate.net

| Solvent | Solvent Type | Predicted Solvation Free Energy (kcal/mol) | Key Intermolecular Interactions |

|---|---|---|---|

| Water | Polar Protic | -8.5 | Hydrogen bonding with the -NH2 group |

| Methanol | Polar Protic | -7.2 | Hydrogen bonding with the -NH2 group |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | -6.8 | Dipole-dipole interactions with the -NH2 group |

| Hexane | Nonpolar | -2.1 | Van der Waals interactions with the cyclohexyl and ethyl groups |

Interactions of this compound with Macromolecular Systems

The interactions of small molecules with macromolecules such as proteins are fundamental to many biological processes and are a key area of study in drug discovery. nih.gov this compound, with its combination of hydrophobic (cyclohexyl, ethyl) and hydrogen-bonding (amino) moieties, has the potential to interact with biological targets.

Molecular dynamics simulations are a powerful tool to investigate these interactions at an atomic level. nih.gov A simulation would typically start with a docked pose of this compound in the binding site of a protein. The system, including the protein, the ligand, and surrounding water molecules, is then allowed to evolve over time.

Analysis of the MD trajectory can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. unibas.chaalto.fi For this compound, it would be expected that the cyclohexyl and ethyl groups would favor interactions with hydrophobic pockets in a protein binding site, driven by the hydrophobic effect. The amino group could act as a hydrogen bond donor, forming interactions with acceptor groups on the protein, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate or glutamate. The simulation can also provide an estimation of the binding free energy, giving a quantitative measure of the binding affinity.

QSAR/QSPR Modeling Approaches for this compound Analogs (focused on chemical parameters)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are widely used in medicinal chemistry and environmental science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

For analogs of this compound, a QSAR or QSPR study would involve compiling a dataset of structurally related compounds with measured activity or property data. A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized into several types, including electronic, steric, and lipophilic parameters.

Given the structure of this compound, key chemical parameters for QSAR/QSPR modeling of its analogs would likely include:

Lipophilicity parameters: such as the logarithm of the octanol-water partition coefficient (logP) or the Moriguchi octanol-water partition coefficient (MLOGP). nih.govresearchgate.net The bulky, nonpolar cyclohexyl and ethyl groups would contribute significantly to the lipophilicity of the molecule.

Electronic parameters: such as Hammett constants, which describe the electron-donating or electron-withdrawing ability of substituents, and quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). umn.edu The amino group is a strong electron-donating group, which would be reflected in these parameters.

Steric parameters: such as molar refractivity (MR) or van der Waals volume, which quantify the size and shape of the molecule. nih.gov The ethyl and cyclohexyl groups would be major determinants of the steric properties of the analogs.

A statistical method, such as multiple linear regression (MLR), would then be used to build a mathematical equation that relates the descriptors to the observed activity or property. The resulting model can be used to predict the properties of new, untested analogs of this compound, aiding in the prioritization of compounds for synthesis and testing.

| Parameter Type | Descriptor Example | Relevance to this compound Structure |

|---|---|---|

| Lipophilicity | logP, MLOGP | High contribution from cyclohexyl and ethyl groups. |

| Electronic | HOMO/LUMO energies, Hammett constants | Influenced by the electron-donating amino group. |

| Steric | Molar Refractivity (MR), van der Waals volume | Significant impact from the bulky ethyl and cyclohexyl substituents. |

| Topological | Wiener index, Kier & Hall indices | Describes the connectivity and branching of the molecule. |

Applications and Advanced Materials Science Incorporating 4 Cyclohexyl 2 Ethylaniline

Utilization of 4-Cyclohexyl-2-ethylaniline in Polymer Synthesis

The structural features of this compound—specifically the reactive amine group and the substituted aromatic ring—allow it to be integrated into various polymer systems to impart specific properties.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are typically synthesized through the polycondensation of a diamine and a dianhydride. researchgate.net While aromatic diamines are common, incorporating aliphatic moieties can enhance other properties.

The use of a diamine containing a cyclohexyl group, such as this compound (after conversion to a suitable diamine derivative), can introduce several beneficial modifications to the resulting polyimide:

Increased Solubility: The bulky, non-planar cyclohexyl group disrupts the close packing of polymer chains, which can significantly improve the solubility of the resulting polyimide in organic solvents. This is a critical advantage for processing and fabricating polymer films and coatings.

Reduced Color and Increased Optical Transparency: The presence of aliphatic cyclohexyl units can decrease the formation of charge-transfer complexes (CTCs) between polymer chains, which are responsible for the characteristic yellow-to-brown color of many aromatic polyimides. researchgate.net This leads to more colorless and transparent materials suitable for optical applications.

The following table outlines the expected impact of incorporating a monomer like this compound into a polyimide backbone compared to a standard aromatic polyimide.

| Property | Standard Aromatic Polyimide | Polyimide with Cyclohexyl Units | Rationale |

| Solubility | Low in organic solvents | Higher | Disruption of chain packing by bulky cyclohexyl group. |

| Optical Clarity | Often colored (yellow/brown) | More colorless and transparent | Reduction of charge-transfer complexes. researchgate.net |

| Glass Transition (Tg) | Very High | Modified (potentially lower) | Increased chain flexibility from the aliphatic group. |

| Processability | Difficult (high melt viscosity) | Improved | Enhanced solubility allows for solution-based processing. |

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. encyclopedia.pubiarjset.com The properties of PANI can be finely tuned by substituting various functional groups onto the aniline (B41778) monomer unit. The polymerization of aniline derivatives typically proceeds via chemical or electrochemical oxidative methods. encyclopedia.pubnih.govresearchgate.net

Utilizing this compound as a precursor would result in a substituted polyaniline, poly(this compound). The substituents are expected to influence the polymer's properties significantly:

Enhanced Solubility and Processability: Similar to its effect in polyimides, the cyclohexyl and ethyl groups would increase the steric hindrance between polymer chains, making the resulting conducting polymer more soluble in common organic solvents. This overcomes a major limitation of unsubstituted PANI, which is notoriously difficult to process.

Morphological Control: The substituents can influence the self-assembly and morphology of the polymer during synthesis, affecting the final material's bulk properties.

Modified Electronic Properties: While bulky substituents can sometimes decrease the effective conjugation along the polymer backbone, potentially lowering the maximum conductivity, they also modify the polymer's redox potentials and electronic structure. Research on poly(2-ethylaniline) has shown that alkyl substituents can yield respectable conductivity and distinct properties. researchgate.net The additional cyclohexyl group would further modulate these characteristics.

| Polymer | Monomer | Expected Solubility | Key Feature |

| Polyaniline (PANI) | Aniline | Poor | High conductivity, but poor processability. |

| Poly(2-ethylaniline) (P2EAn) | 2-Ethylaniline (B167055) | Improved | Increased solubility over PANI. researchgate.net |

| Poly(this compound) | This compound | High | Potentially excellent solubility and processability due to bulky groups. |

Cross-linking transforms liquid or thermoplastic polymers into more robust thermosets or gels by forming chemical bonds between polymer chains. sigmaaldrich.com This process enhances mechanical strength, thermal stability, and solvent resistance. specialchem.com While this compound is not a cross-linking agent itself, its amine functionality allows it to be incorporated into polymer backbones, such as epoxy resins or polyurethanes. The incorporated aniline moiety can then serve as a reactive site for subsequent cross-linking reactions.

The primary amine group (-NH2) of this compound can react with various functional groups, including:

Epoxides: The amine can act as a curing agent for epoxy resins, opening the epoxide ring and becoming part of the cross-linked network. The substitution on the aniline ring (ethyl and cyclohexyl groups) would influence the reactivity of the amine and the properties (e.g., flexibility, hydrophobicity) of the final cured material.

Isocyanates: Reaction with diisocyanates can form urea (B33335) linkages, integrating the molecule into a polyurea or polyurethane network.

The presence of the bulky cyclohexyl group within the cross-linked structure would affect the network's final properties, such as increasing the free volume and potentially altering the glass transition temperature and mechanical toughness.

Role of this compound in Catalysis and Ligand Design

The electronic and steric properties of substituted anilines make them valuable precursors for designing ligands used in metal-catalyzed reactions and for organocatalysis.

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. The effectiveness of an asymmetric catalyst often relies on the design of the chiral ligand coordinated to the metal center.

This compound can be used as a starting material to synthesize more complex chiral ligands. The amine group provides a reactive handle for building out ligand structures (e.g., Schiff bases, phosphine-amines). The substituents on the aromatic ring play a crucial role:

Steric Influence: The ortho-ethyl and para-cyclohexyl groups create a well-defined steric environment. In a metal complex, this steric bulk can effectively control the orientation of a substrate as it approaches the metal center, thereby directing the stereochemical outcome of the reaction.

Electronic Tuning: The alkyl groups are electron-donating, which increases the electron density on the aniline nitrogen and the aromatic ring. This electronic property can influence the reactivity and stability of the resulting metal-catalyst complex.

While specific ligands derived directly from this compound are not extensively documented in general literature, its structure fits the profile of a precursor for ligands used in reactions like asymmetric hydrogenation, cyclopropanation, or C-C bond-forming reactions, where steric and electronic tuning is key to achieving high enantioselectivity.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are among the most successful classes of organocatalysts, particularly in asymmetric synthesis. nih.gov

Substituted anilines like this compound can be employed as foundational scaffolds for organocatalysts. For instance, they can be used to synthesize:

Chiral Brønsted Acids: The aniline nitrogen can be protonated to form an anilinium ion. When part of a larger chiral structure, this moiety can act as a chiral Brønsted acid, activating substrates through hydrogen bonding.

Enamine/Iminium Catalysis: While less common for anilines compared to aliphatic secondary amines, derivatives of this compound could be incorporated into more complex structures that participate in enamine or iminium ion-based catalytic cycles. The steric bulk provided by the cyclohexyl and ethyl groups would be instrumental in creating the necessary chiral pocket to control the stereoselectivity of the reaction.

The development of catalysts from readily available substituted anilines is a practical approach in organocatalysis, and the specific substitution pattern of this compound offers a unique combination of steric and electronic properties for catalyst design.

Ligands for Transition Metal Catalysis (e.g., in C-C bond formation)

Aniline derivatives are fundamental to the design of ligands for homogeneous catalysis. Sterically demanding ligands are crucial for stabilizing reactive metal centers and controlling the selectivity of catalytic reactions. rsc.org The structure of this compound, with its bulky ortho- and para-substituents, makes it a candidate for forming ligands that provide significant steric hindrance around a metal center.

Table 1: Potential Influence of Substituents on Ligand Properties

| Substituent Group | Position | Potential Effect on Ligand Performance |

|---|---|---|

| Ethyl | Ortho | Provides steric hindrance near the metal center, potentially influencing reductive elimination and preventing catalyst deactivation. |

Development of Optoelectronic Materials from this compound Derivatives

Substituted anilines are a cornerstone in the development of organic materials for optoelectronic applications due to their electron-donating nature and tunable properties. researchgate.net The functionalization of the aniline core allows for precise control over the electronic and photophysical characteristics of the resulting materials.

Fluorescent Dyes and Probes Derived from Aniline Derivatives

Aniline and its derivatives serve as key building blocks for a wide range of fluorescent dyes. They often function as the electron-donating component in donor-π-acceptor (D-π-A) chromophores. researchgate.net The synthesis of such dyes allows for the creation of materials with tailored absorption and emission spectra. nih.govbeilstein-journals.org

Derivatives of this compound could be incorporated into such systems. The aniline nitrogen acts as a strong electron donor, and its properties can be modulated by the alkyl substituents. The ethyl and cyclohexyl groups increase the electron-donating strength through an inductive effect and enhance solubility in organic solvents, which is advantageous for material processing. While specific fluorescent dyes based on this exact aniline are not prominently featured in the literature, the synthetic principles are well-established. rsc.org

Organic Light-Emitting Diode (OLED) Components from Substituted Anilines

In the field of OLEDs, aniline derivatives, particularly diarylamine and carbazole (B46965) structures, are widely used in hole-transporting layers (HTLs) and as hosts for phosphorescent emitters. nih.gov These materials require good charge carrier mobility and appropriate HOMO/LUMO energy levels to facilitate efficient charge injection and transport. The incorporation of bulky substituents is a common strategy to prevent crystallization and ensure the formation of stable amorphous films, which is critical for device longevity.

A derivative of this compound could function as a precursor for hole-transporting materials. The bulky cyclohexyl group, in particular, would be effective at disrupting intermolecular packing, thereby promoting morphological stability. For instance, the well-known hole-transporting material TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) incorporates a cyclohexane (B81311) ring to achieve high thermal stability and good device performance. nih.gov Although TAPC is a triphenylamine (B166846) derivative, the principle of using a cyclohexane moiety to enhance material properties is directly applicable.

Table 2: Projected Role of this compound in OLED Materials

| OLED Component | Potential Role of the Aniline Derivative | Key Substituent Effects |

|---|---|---|

| Hole-Transporting Layer (HTL) | Precursor for hole-transporting molecules | Cyclohexyl group: Enhances morphological stability and prevents crystallization. Ethyl group: Modifies solubility and electronic properties. |

Photochromic Systems Involving Aniline Scaffolds

Photochromic materials can reversibly change their chemical structure and absorption properties upon irradiation with light. researchgate.net Anil derivatives, a class of compounds often synthesized from anilines, are known to exhibit photochromism. kingchroma.com These Schiff bases (imines) can undergo photo-induced isomerization. The properties of the aniline precursor, such as its electronic and steric profile, can influence the switching behavior, fatigue resistance, and thermal stability of the resulting photochromic molecule. kingchroma.com The specific use of this compound to create photochromic anils has not been extensively reported, but its structure is suitable for forming the core of such light-sensitive systems.

Advanced Chemical Sensors Utilizing this compound Scaffolds

Aniline derivatives are foundational in the creation of chemoresponsive materials and chemical sensors. Their ability to be polymerized or incorporated into larger molecular architectures allows for the design of materials that change their properties (e.g., conductivity, fluorescence) in response to specific analytes.

Chemoresponsive Materials Based on Aniline Derivatives

Polyaniline (PANI) and its derivatives are well-known conductive polymers used in chemical sensing. The properties of these polymers can be tuned by modifying the aniline monomer. Substituents on the aniline ring affect the polymer's morphology, solubility, and sensitivity to various analytes. For example, substituted polyanilines have been shown to be highly sensitive to ammonia (B1221849) and moisture.

Polymerization of this compound would yield a substituted PANI. The bulky cyclohexyl and ethyl groups would likely increase the polymer's solubility in common organic solvents, facilitating its processing into thin films for sensor applications. These bulky groups would also create free volume within the polymer matrix, potentially enhancing the diffusion of analytes and improving sensor response times. While this specific polymer is not a common example, the principles of modifying PANI properties through monomer substitution are well-understood in the design of chemoresponsive materials.

Detection of Specific Analytes via this compound Functionalized Surfaces